1-[(2R)-oxan-2-yl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-oxan-2-yl]methanamine typically involves the reaction of oxetan-2-one with an appropriate amine source. One common method includes the reduction of oxetan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine . Another approach involves the use of transaminase enzymes to catalyze the conversion of oxetan-2-one to this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize palladium or platinum catalysts to facilitate the reduction of oxetan-2-one in the presence of hydrogen gas, resulting in high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-oxan-2-yl]methanamine undergoes various chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Substituted amines and amides.
Scientific Research Applications
1-[(2R)-oxan-2-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2R)-oxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
1-[(2R)-oxan-2-yl]methanamine can be compared with other similar compounds, such as:
®-oxetan-2-ylmethanamine: Similar in structure but may differ in stereochemistry and reactivity.
Tetrahydropyran-2-ylmethanamine: Similar ring structure but different functional groups.
Uniqueness: this compound is unique due to its specific chiral center and the presence of the oxetane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
[(2R)-oxan-2-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m1/s1 |
InChI Key |
NYGCBQKDTGBHSC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CCO[C@H](C1)CN |
Canonical SMILES |
C1CCOC(C1)CN |
Origin of Product |
United States |
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